Ethyl cyclopent-1-ene-1-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(cyclopenten-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAQPTBVFWRVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206348 | |
| Record name | Ethyl cyclopent-1-ene-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57647-92-4 | |
| Record name | Ethyl 1-cyclopentene-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57647-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-cyclopentene-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057647924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyclopent-1-ene-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclopent-1-ene-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1-CYCLOPENTENE-1-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Q6723TG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl Cyclopent 1 Ene 1 Acetate
Classical Esterification Routes
The most conventional method for synthesizing Ethyl cyclopent-1-ene-1-acetate is through the direct esterification of its corresponding carboxylic acid with ethanol (B145695). This approach is a cornerstone of organic chemistry, relying on well-established reaction principles.
Acid-Catalyzed Esterification of Cyclopentene-1-acetic Acid with Ethanol
A primary and straightforward route to this compound involves the reaction of Cyclopentene-1-acetic acid with ethanol in the presence of an acid catalyst. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester product.
The mechanism for the acid-catalyzed esterification, often referred to as Fischer esterification, proceeds through several key steps. While the specific mechanism for Cyclopentene-1-acetic acid is analogous to the well-studied esterification of acetic acid with ethanol, the fundamental steps are as follows: chegg.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of Cyclopentene-1-acetic acid by the acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Ethanol: The alcohol (ethanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the part that was formerly ethanol) to one of the hydroxyl groups. This creates a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl group and eliminating a molecule of water.
Deprotonation: The protonated carbonyl group of the ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
The entire process is reversible, and the removal of water is often necessary to drive the reaction to completion.
Optimizing the synthesis of esters like this compound is crucial for industrial applications to maximize yield and efficiency. Key variables include the choice of catalyst, temperature, and reactant ratios.
Catalysis: While traditional homogeneous catalysts like sulfuric acid are effective, they can lead to separation and corrosion issues. untirta.ac.id Research into heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), has shown significant promise. untirta.ac.id These solid acid catalysts are easily separated from the reaction mixture, can be reused, and often lead to cleaner reactions. untirta.ac.id In a study comparing catalysts for ethyl acetate (B1210297) production, natural zeolite was found to yield higher conversions than sulfuric acid under specific conditions. untirta.ac.id
Reaction Conditions: The reaction is typically conducted at the reflux temperature of the alcohol used. For the synthesis of ethyl acetate, studies have been performed at temperatures between 323 K and 353 K (50°C to 80°C). The molar ratio of reactants also plays a critical role; for instance, in one study, a 1:1 molar ratio of ethyl alcohol to acetic acid yielded the maximum conversion. oaji.net In industrial settings, continuous flow reactors may be used to better control reaction parameters and improve yield.
Below is a table summarizing the impact of different conditions on esterification, drawn from analogous ethyl acetate synthesis studies.
| Parameter | Condition | Effect on Reaction | Citation |
| Catalyst Type | Homogeneous (H₂SO₄) vs. Heterogeneous (Zeolite) | Heterogeneous catalyst (zeolite) showed higher conversion (45.03%) compared to homogeneous (15.19%). | untirta.ac.id |
| Catalyst Loading | Varied (e.g., 1.0 to 10.0 g per 100 g acid) | Reaction rate increases with catalyst loading. | |
| Temperature | 323 K - 353 K | Rate of reaction increases with temperature. | |
| Agitation Speed | 500 - 700 rpm | Increased agitation speed can improve mass transfer and increase conversion. | untirta.ac.id |
| Reactant Ratio | Varied (e.g., 1:2 to 2:1 alcohol to acid) | A 1:1 molar ratio was found to be optimal for maximum conversion in one study. | oaji.net |
This interactive table allows for sorting and filtering of data based on reaction parameters.
Multi-Step "One-Pot" Approaches
More complex synthetic strategies can be employed to construct the this compound molecule from acyclic precursors in a "one-pot" or sequential manner, which can be advantageous by avoiding the isolation of intermediates.
One potential multi-step synthesis starts with Diethyl adipate (B1204190). This linear diester can undergo an intramolecular cyclization to form a five-membered ring, a key structural feature of the target molecule. The process, known as a Dieckmann condensation, involves treating the diester with a strong base (like sodium ethoxide) to induce cyclization, forming a β-keto ester intermediate. While the direct synthesis of this compound from this route is not explicitly detailed in the provided context, the formation of a cyclopentanone (B42830) ring from diethyl adipate is a well-established transformation. askfilo.com The general sequence involves hydrolysis of the diester to adipic acid, followed by decarboxylation to yield cyclopentanone. askfilo.com
Following the formation of a cyclopentanone ring, the acetate group (-CH₂COOEt) must be introduced. This can be achieved through various methods. For instance, a Reformatsky reaction or a Wittig-type reaction with an appropriate phosphorus ylide could be employed on the cyclopentanone intermediate to introduce the acetate side chain. Subsequent dehydration or isomerization would then be required to form the double bond at the correct position (the cyclopent-1-ene-1-yl isomer). The thermal isomerization of the related ethyl cyclopentylideneacetate to this compound is a known process, indicating the thermodynamic relationship between these isomers.
Hydrolysis and Decarboxylation Sequences
The synthesis of this compound can be achieved through a sequence involving hydrolysis and decarboxylation of a suitable precursor. A common starting point for this route is the Dieckmann condensation product, ethyl 2-oxocyclopentanecarboxylate. This β-keto ester can be alkylated with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to introduce the acetate side chain. The resulting diester is then subjected to hydrolysis and decarboxylation to yield the target α,β-unsaturated ester.
The hydrolysis step is typically carried out under acidic or basic conditions to cleave the ester groups. Subsequent heating promotes decarboxylation, which involves the loss of a carboxyl group as carbon dioxide, leading to the formation of the cyclopentene (B43876) ring with the desired acetate substituent. For instance, hydrolysis using a mixture of sulfuric acid, water, and acetic acid can be employed. nih.gov The choice of reaction conditions is crucial to control the regioselectivity of the double bond formation within the cyclopentene ring.
A key intermediate in this synthetic pathway is cyclopent-1-ene-1-acetic acid, which is subsequently esterified to produce this compound. The esterification is typically performed by reacting cyclopent-1-ene-1-acetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Scale Synthesis and Process Intensification
The industrial production of this compound and related α,β-unsaturated esters has benefited from process intensification strategies aimed at improving efficiency, safety, and sustainability.
Application of Continuous Flow Reactors for Enhanced Production
Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in overcoming the limitations of traditional batch processing. rsc.orgmit.edu Flow reactors, such as packed-bed or coil reactors, enable precise control over reaction parameters, including temperature, pressure, and residence time, leading to improved yields and selectivity. mit.eduacs.orgnih.gov
The use of continuous flow systems can enhance reaction rates and facilitate the safe handling of hazardous intermediates. For instance, the on-demand generation of reagents within a flow system can minimize risks associated with their storage and transportation. rsc.org Multi-step syntheses can be telescoped into a single continuous process, eliminating the need for intermediate purification steps and reducing solvent waste. rsc.orgnih.gov This approach has been successfully applied to various reactions relevant to the synthesis of α,β-unsaturated esters, including condensation and trifluoromethylthiolation reactions. acs.orgnih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. mit.edu |
| Safety | Potential for thermal runaway and handling of large quantities of hazardous materials. | Enhanced safety through smaller reaction volumes and on-demand reagent generation. rsc.org |
| Efficiency | Often requires multiple steps with intermediate purifications. | Enables telescoped multi-step reactions, reducing waste and processing time. rsc.orgnih.gov |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending the operation time or using parallel reactors. |
Utilization of Solid Acid Catalysts in Esterification
The final esterification step in the synthesis of this compound can be optimized by employing solid acid catalysts. These heterogeneous catalysts offer several advantages over traditional homogeneous catalysts like sulfuric acid, including ease of separation, reusability, and reduced corrosion issues. acs.orggoogle.com
A variety of solid acid catalysts have been investigated for esterification reactions, including ion-exchange resins, zeolites, sulfated metal oxides, and heteropolyacids. researchgate.netnih.gov For the esterification of carboxylic acids with alcohols, materials like sulfated zirconia and tungstated zirconia have shown high catalytic activity and selectivity. The choice of catalyst depends on factors such as the specific reactants, reaction temperature, and desired conversion.
The use of solid acid catalysts in fixed-bed reactors is particularly well-suited for continuous flow processes, allowing for a streamlined and efficient industrial-scale production of esters. Research has demonstrated high yields in the esterification of long-chain fatty acids with alcohols using solid acid catalysts in both batch and continuous flow systems.
Table 2: Examples of Solid Acid Catalysts in Esterification
| Catalyst | Reactants | Yield (%) | Reference |
| Sulfated Iron Oxide–Zirconia | Salicylic acid and methanol | High | acs.org |
| NaHSO₄ | Oleic acid and oleyl alcohol | 96.8 | researchgate.net |
| Magnetic Solid Acid Catalyst | Palmitic acid and methanol | 91.4 | researchgate.net |
| Fibrous Solid Acid Catalyst | Palmitic acid and methanol | 92 | researchgate.net |
Advanced Strategies for α,β-Unsaturated Ester Synthesis Relevant to Cyclopentene Systems
Recent advancements in synthetic methodologies offer innovative and more sustainable approaches for the synthesis of α,β-unsaturated esters, which are directly applicable to the preparation of compounds like this compound.
Stereoselective Horner–Wadsworth–Emmons Reactions in Deep Eutectic Solvents
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of α,β-unsaturated esters. rsc.orgrsc.orgresearchgate.net The use of deep eutectic solvents (DESs) as a reaction medium presents a green and efficient alternative to conventional volatile organic compounds (VOCs). rsc.orgrsc.orgresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components.
Recent studies have shown that the HWE reaction can be carried out in protic, non-toxic, and biodegradable DESs, such as a mixture of choline (B1196258) chloride and urea, to produce (E)-α,β-unsaturated esters with high stereoselectivity and yields. rsc.orgrsc.orgresearchgate.net These reactions can often be performed at room temperature and under aerobic conditions, further enhancing their environmental credentials. rsc.orgrsc.org The DES can often be recycled and reused for several consecutive runs, improving the atom economy of the process. rsc.org This methodology has been successfully applied to the synthesis of a range of α,β-unsaturated esters, including those derived from both aldehydes and ketones. rsc.orgrsc.orgresearchgate.net
Knoevenagel Condensation under Solvent-Free Conditions
The Knoevenagel condensation is another fundamental reaction for the formation of carbon-carbon double bonds, often used to synthesize α,β-unsaturated compounds. wikipedia.org Performing this reaction under solvent-free conditions aligns with the principles of green chemistry by reducing waste and simplifying product purification. mdpi.comtue.nldoaj.orgtue.nl
Palladium-Catalyzed α,β-Dehydrogenation and Oxidative Cycloalkenylation of Carbonyl Compounds
The introduction of a double bond into a saturated carbocyclic system at the α,β-position relative to a carbonyl group is a fundamental transformation in organic synthesis. Palladium-catalyzed reactions have emerged as a robust tool for achieving this desaturation under relatively mild conditions.
One of the most prominent methods for the α,β-dehydrogenation of esters is the Saegusa-Ito oxidation. wikipedia.org This reaction proceeds through the formation of a silyl (B83357) enol ether from the corresponding saturated ester, which is then treated with a palladium(II) salt, typically palladium(II) acetate. The mechanism involves the formation of a palladium enolate, followed by β-hydride elimination to generate the α,β-unsaturated ester and a palladium(0) species. A co-oxidant, such as benzoquinone, is often employed to regenerate the active palladium(II) catalyst, allowing for the use of catalytic amounts of the expensive palladium salt. wikipedia.org
For the synthesis of this compound, the process would commence with the conversion of ethyl cyclopentylacetate to its silyl enol ether. This can be achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by quenching with a silyl halide, like trimethylsilyl (B98337) chloride. The subsequent oxidation of the resulting silyl enol ether with palladium(II) acetate would then yield the desired this compound. The reaction is driven by the formation of the thermodynamically stable conjugated system.
| Step | Reactant | Reagents | Product |
| 1. Enolization | Ethyl cyclopentylacetate | 1. Lithium diisopropylamide (LDA) 2. Trimethylsilyl chloride (TMSCl) | 1-ethoxy-1-(trimethylsilyloxy)-2-cyclopentene |
| 2. Oxidation | 1-ethoxy-1-(trimethylsilyloxy)-2-cyclopentene | Palladium(II) acetate (Pd(OAc)₂), Benzoquinone | This compound |
While the Saegusa-Ito oxidation represents a powerful method for dehydrogenation, the broader category of oxidative cycloalkenylation offers another strategic approach. These reactions can construct the unsaturated cyclic core and install the ester functionality in a single conceptual step from acyclic precursors, though specific applications to this target molecule are less commonly documented. Generally, these transformations involve the palladium-catalyzed reaction of an enolate or its equivalent with an alkene component, leading to cyclization and oxidation to the enone system. researchgate.net
Aldol (B89426) Reaction Sequences for Functionalized Unsaturated Esters
Aldol-type reactions provide a classic and highly effective strategy for the formation of carbon-carbon bonds and are readily adaptable for the synthesis of α,β-unsaturated esters. A particularly relevant variant for the synthesis of this compound is the Reformatsky reaction. beilstein-journals.orgtheaic.org
The Reformatsky reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of metallic zinc. beilstein-journals.org The zinc inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate is sufficiently nucleophilic to add to the carbonyl group of a ketone or aldehyde. nih.gov For the synthesis of the target molecule, cyclopentanone would be reacted with an ethyl α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc.
This reaction sequence initially furnishes a β-hydroxy ester, in this case, ethyl 2-(1-hydroxycyclopentyl)acetate. This intermediate can then be subjected to dehydration to introduce the double bond in conjugation with the ester carbonyl group. The dehydration is typically achieved by treatment with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or under thermal conditions, leading to the formation of this compound. researchgate.net The stability of the resulting conjugated system provides a strong thermodynamic driving force for the elimination of water. libretexts.org
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Reformatsky Reaction | Cyclopentanone, Ethyl bromoacetate | Zinc (Zn), Toluene (solvent) | Ethyl 2-(1-hydroxycyclopentyl)acetate |
| 2. Dehydration | Ethyl 2-(1-hydroxycyclopentyl)acetate | Acid catalyst (e.g., H₂SO₄), Heat | This compound |
An alternative strategy within the realm of aldol-type reactions is the intramolecular aldol condensation. This would involve a precursor dicarbonyl compound that, upon treatment with a base, undergoes cyclization to form the five-membered ring. For instance, a keto-ester could be designed to cyclize and subsequently dehydrate to yield the target α,β-unsaturated ester. The success of such an approach hinges on the stability of the resulting ring system, with five- and six-membered rings being strongly favored. libretexts.orglibretexts.org The Dieckmann condensation, an intramolecular Claisen condensation, is a related and powerful method for forming cyclic β-keto esters, which can be valuable precursors in such synthetic routes. fiveable.mepw.livemasterorganicchemistry.com
Chemical Reactivity and Transformation Pathways of Ethyl Cyclopent 1 Ene 1 Acetate
Oxidative and Reductive Transformations
The chemical nature of Ethyl cyclopent-1-ene-1-acetate allows for distinct transformations at the ester and olefinic sites through oxidation and reduction reactions.
Oxidation to Cyclopentene-1-acetic Acid
The ester functional group of this compound can be readily converted to a carboxylic acid through hydrolysis. This transformation to Cyclopentene-1-acetic acid is a fundamental reaction, often achieved under acidic or basic conditions. In biological systems, this hydrolysis can be catalyzed by esterase enzymes.
The general reaction is as follows:
C₉H₁₄O₂ + H₂O ⇌ C₇H₁₀O₂ + C₂H₅OH (this compound) + (Water) ⇌ (Cyclopentene-1-acetic acid) + (Ethanol)
This reaction is a critical step in various synthetic pathways where the carboxylic acid functionality is required for further transformations.
Reduction to Cyclopentene-1-ethanol using Hydride Reagents
The ester group of this compound can be reduced to an alcohol, yielding Cyclopentene-1-ethanol. This transformation is typically accomplished using powerful reducing agents known as hydride reagents. Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).
The general reaction is as follows:
C₉H₁₄O₂ + [H] → C₇H₁₂O (this compound) + (Reducing Agent) → (Cyclopentene-1-ethanol)
This reduction provides a direct route to the corresponding alcohol, which can be a valuable precursor for other organic molecules.
Ester Functional Group Reactivity
The ester functional group is a cornerstone of the reactivity of this compound, enabling a variety of transformations.
Nucleophilic Substitution Reactions and Derivative Formation
The ester group in this compound is susceptible to nucleophilic acyl substitution reactions. These reactions involve the replacement of the ethoxy group (-OCH₂CH₃) with another nucleophile. This allows for the synthesis of a wide range of derivatives. For instance, reaction with amines (aminolysis) produces the corresponding cyclopent-1-ene-1-acetamide derivatives. Similarly, transesterification with other alcohols results in the formation of new esters.
Acid- and Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of this compound can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, the ester is heated with water, typically under reflux, to produce Cyclopentene-1-acetic acid and ethanol (B145695). chemguide.co.uklibretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is often used. chemguide.co.uklibretexts.org The catalytic cycle begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl group towards nucleophilic attack by water. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): When heated with a base, such as sodium hydroxide, this compound undergoes saponification. This reaction is effectively irreversible as the carboxylate salt of Cyclopentene-1-acetic acid is formed, which is resistant to nucleophilic attack by the departing alkoxide. The final products are the sodium salt of Cyclopentene-1-acetic acid and ethanol.
Reactivity of the Cyclopentene (B43876) Olefinic Moiety
Isomerization Reactions
Isomerization reactions of this compound involve the migration of the double bond. These transformations can be induced thermally or through catalytic means, leading to isomers with different substitution patterns around the cyclopentane (B165970) ring.
The thermal isomerization of this compound can lead to the formation of its more thermodynamically stable exocyclic isomer, ethyl cyclopentylideneacetate. This transformation involves the migration of the endocyclic double bond to an exocyclic position, bringing it into direct conjugation with the carbonyl group of the ester. While often facilitated by acid or base catalysts, this shift can also occur under thermal conditions at elevated temperatures.
Reaction Scheme: Isomerization of this compound
Studies on the thermal isomerization of related cyclic alkenes, such as cyclobutenes and cyclopropanes, show that such rearrangements are fundamental processes, though the specific conditions and mechanisms can vary significantly based on ring size and substitution. researchgate.netrsc.org
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system in an intramolecular, concerted fashion. libretexts.org Such rearrangements are governed by orbital symmetry rules and can be a potential pathway for the isomerization of unsaturated cyclic compounds. libretexts.org
Two plausible sigmatropic mechanisms for the isomerization of systems like this compound include:
nih.govnih.gov-Hydride Shift: In this process, a hydrogen atom from an allylic position on the cyclopentene ring migrates over a five-atom π-system. For this to occur in this compound, it would involve the migration of a proton from the C5 position to the α-carbon of the ester group. Such shifts are common in diene systems at elevated temperatures and proceed suprafacially.
nih.govnih.gov-Sigmatropic Rearrangement (Cope/Claisen type): While the classic Cope rearrangement involves a 1,5-diene, and the Claisen rearrangement involves an allyl vinyl ether, analogous nih.govnih.gov-shifts can be envisaged in more complex systems, often leading to significant skeletal reorganization. nih.govmasterorganicchemistry.com For this compound itself, a direct nih.govnih.gov-shift is not apparent. However, these rearrangements are a crucial consideration in the thermal behavior of substituted and functionalized cyclic olefins. nih.govnih.gov
These pericyclic reactions represent well-established, thermally allowed pathways for molecular rearrangement, providing a theoretical framework for understanding potential isomerization mechanisms. libretexts.org
Cycloaddition Reactions
The electron-deficient double bond in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions, allowing for the stereoselective construction of complex polycyclic systems.
Gold-catalyzed formal (3+2) cycloadditions represent a powerful method for constructing five-membered rings. nih.gov In these reactions, a three-atom component is generated in situ and reacts with a two-atom component (the alkene). When vinyldiazo derivatives are used in the presence of a gold catalyst, they can form a gold carbene intermediate, which then acts as the three-atom synthon.
This compound can serve as the two-atom component in such a reaction. The gold catalyst would activate the vinyldiazo compound, which would then react with the cyclopentene ring to yield a highly substituted bicyclic product. This methodology has been successfully applied to form alkylidenecyclopentene derivatives from allenes and vinyldiazo compounds. nih.gov Similar strategies have been used to create various dihydrofurans and dihydropyrans. rsc.orgrsc.org
Table 1: Key Features of Gold-Catalyzed (3+2) Cycloadditions
| Feature | Description | Reference |
| Catalyst | Typically a gold(I) complex, such as [PPh₃AuCl]/AgSbF₆. | nih.gov |
| 3-Atom Component | Can be generated from vinyldiazo derivatives or propargylic esters. | nih.govnih.gov |
| 2-Atom Component | An alkene or alkyne, serving as the dipolarophile. | rsc.org |
| Product | A five-membered ring fused to the original alkene structure. | nih.gov |
The Huisgen 1,3-dipolar cycloaddition is a concerted reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocycle. wikipedia.orgfu-berlin.de The electron-deficient nature of the double bond in this compound makes it a suitable dipolarophile for reactions with electron-rich 1,3-dipoles like diazo compounds (e.g., ethyl diazoacetate). frontiersin.org
The reaction between this compound and a diazoacetate would proceed via a [4π+2π] cycloaddition mechanism to yield a pyrazoline derivative. The regioselectivity of the addition is governed by the electronic properties of the reactants. This reaction provides a direct route to complex nitrogen-containing bicyclic systems. fu-berlin.deresearchgate.net
Table 2: General Characteristics of 1,3-Dipolar Cycloaddition
| Characteristic | Detail | Reference |
| Reaction Type | [4π+2π] concerted cycloaddition. | fu-berlin.de |
| 1,3-Dipole | A molecule with a delocalized 4π-electron system, such as a diazoacetate or azide. | wikipedia.orgnih.gov |
| Dipolarophile | A 2π-electron system, typically an alkene or alkyne. This compound acts as one. | frontiersin.org |
| Initial Product | A five-membered heterocyclic ring (e.g., a pyrazoline from a diazo compound and an alkene). | fu-berlin.de |
Ring-Closing Metathesis (RCM) in Related Unsaturated Cyclic Systems
Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis that allows for the formation of unsaturated rings from acyclic diene precursors using metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts). wikipedia.orgyoutube.com While RCM is not a reaction of this compound, it is a primary method for synthesizing substituted cyclopentene rings and related cyclic structures. wikipedia.orgorganic-chemistry.org
The synthesis of functionalized five- to seven-membered rings is readily achieved through RCM. wikipedia.orgrsc.org For instance, dienes can be cyclized to produce mono-, di-, or trisubstituted cyclopentenes in good to excellent yields. rsc.org This methodology has been instrumental in the synthesis of complex natural products and biologically active molecules, including aminocyclopentitols and conduramines, where the cyclopentene ring is constructed as a key step. nih.gov The reaction proceeds through a metallacyclobutane intermediate and is favored by high dilution to promote the intramolecular reaction over intermolecular polymerization. youtube.com
Table 3: Examples of RCM for the Synthesis of Cyclic Systems
| Acyclic Diene Precursor | Catalyst (Typical) | Product Ring System | Reference |
| 1,6-Heptadiene derivatives | Grubbs' or Hoveyda-Grubbs' Catalyst | Substituted Cyclopentenes | rsc.org |
| Diene derived from formyl-olefin | Grubbs' I Catalyst | 3-Amino-cyclopentan-1,2-diol | nih.gov |
| N-allylated diene precursor | Grubbs' Catalyst | Trihydroxyazepane (7-membered ring) | nih.gov |
| Diallylamine derivatives | Ruthenium Catalyst | Pyrrolines (5-membered N-heterocycle) | organic-chemistry.org |
Mechanistic Investigations of Complex Transformations
The unique structural arrangement of this compound, featuring a strained five-membered ring, a reactive double bond, and an ester functionality, gives rise to a variety of complex chemical transformations. Mechanistic investigations into these reactions, often employing a combination of kinetic studies, product analysis, and computational modeling, provide deep insights into the underlying electronic and steric factors that govern its reactivity.
One notable transformation is the thermal isomerization of this compound to its exocyclic isomer, ethyl cyclopentylideneacetate. This reaction is understood to proceed through a concerted, pericyclic mechanism known as a sigmatropic rearrangement. Specifically, it involves the masterorganicchemistry.comwikipedia.org-hydride shift, a process governed by the Woodward-Hoffmann rules. Computational studies on analogous systems suggest that the reaction proceeds through a highly ordered, cyclic transition state where a hydrogen atom is transferred from the cyclopentene ring to the α-carbon of the acetate (B1210297) group, with simultaneous reorganization of the π-electron system.
Another significant area of complex transformations involves cycloaddition reactions, where the double bond of the cyclopentene ring participates in the formation of new ring systems. Due to the presence of the electron-withdrawing ethyl acetate group, the double bond in this compound is electron-deficient, making it a suitable dienophile in Diels-Alder reactions. masterorganicchemistry.comlibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. masterorganicchemistry.comyoutube.com The reaction is typically concerted, meaning all bonds are formed and broken in a single step through a cyclic transition state. youtube.comodinity.com The reactivity in these reactions is largely dictated by the electronic nature of both the diene and the dienophile. masterorganicchemistry.comlibretexts.org
The general mechanism for a Diels-Alder reaction involving this compound as the dienophile is depicted as a pericyclic process where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The stereochemistry of the Diels-Alder reaction is highly specific, with the relative stereochemistry of the substituents on the dienophile being retained in the product. libretexts.orgodinity.com
Below is a representative table illustrating the expected outcomes and mechanistic features of a Diels-Alder reaction with this compound, based on established principles for similar dienophiles.
| Diene | Expected Product | Key Mechanistic Features | Stereochemical Outcome |
|---|---|---|---|
| 1,3-Butadiene | Ethyl 2-(bicyclo[4.3.0]non-3-en-1-yl)acetate | Concerted [4+2] cycloaddition; HOMO(diene)-LUMO(dienophile) interaction. | Syn addition; retention of dienophile stereochemistry. |
| Cyclopentadiene | Ethyl 2-(tricyclo[5.2.1.02,6]dec-8-en-3-yl)acetate | Concerted [4+2] cycloaddition; potential for endo/exo isomerism. | Predominantly endo product due to secondary orbital interactions. libretexts.org |
Furthermore, this compound can participate in photochemical [2+2] cycloadditions. Unlike the thermal Diels-Alder reaction, the photochemical [2+2] cycloaddition of enone systems with alkenes is generally a non-concerted, stepwise process. wikipedia.org The reaction is initiated by the photoexcitation of the enone to an excited triplet state. This excited state then interacts with the ground-state alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane (B1203170) product. wikipedia.org
The regiochemistry and stereochemistry of these photochemical cycloadditions are influenced by the stability of the intermediate diradical and steric interactions between the reactants.
A summary of the mechanistic steps for a photochemical [2+2] cycloaddition is presented in the following table:
| Step | Description | Intermediate Species | Governing Factors |
|---|---|---|---|
| 1. Photoexcitation | Absorption of light promotes the enone to an excited singlet state (S1). | Excited singlet state enone | Wavelength of light |
| 2. Intersystem Crossing | The singlet state rapidly converts to a more stable triplet state (T1). | Excited triplet state enone | Spin-orbit coupling |
| 3. Diradical Formation | The triplet enone reacts with the alkene to form a 1,4-diradical intermediate. | Triplet diradical | Steric and electronic interactions |
| 4. Ring Closure | Spin inversion of the diradical followed by cyclization to form the cyclobutane ring. | Singlet diradical | Conservation of spin angular momentum |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a definitive, non-destructive analysis of the molecular structure of ethyl cyclopent-1-ene-1-acetate. By examining the chemical environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.
In the ¹H NMR spectrum of this compound, the various protons exhibit distinct chemical shifts (δ) based on their electronic environment. The olefinic proton, directly attached to the carbon-carbon double bond, is significantly deshielded and appears downfield. In contrast, the aliphatic protons of the cyclopentene (B43876) ring and the ethyl ester group resonate at higher fields (upfield).
The protons of the ethyl group typically present as a quartet for the methylene (B1212753) (–CH₂–) group, due to coupling with the adjacent methyl (–CH₃) protons, and a triplet for the methyl group. csbsju.edu The methylene protons on the cyclopentene ring adjacent to the double bond (allylic protons) and those further away also show characteristic chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is based on typical values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Olefinic-H | 5.5 - 6.0 | Triplet (t) or Multiplet (m) |
| O-CH₂ -CH₃ (Ester) | ~4.1 | Quartet (q) |
| Ring-CH₂ (Allylic) | 2.2 - 2.5 | Multiplet (m) |
| Ring-CH₂ | 1.8 - 2.1 | Multiplet (m) |
| CH₂ -COO (α-protons) | ~3.1 | Singlet (s) or Multiplet (m) |
| O-CH₂-CH₃ (Ester) | ~1.2 | Triplet (t) |
The ¹³C NMR spectrum provides further structural confirmation by identifying all non-equivalent carbon atoms. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears at the lowest field, typically in the range of 165-175 ppm. docbrown.info The two unsaturated carbons of the C=C double bond also resonate at a characteristic downfield region, usually between 120 and 140 ppm. docbrown.infoacs.org The remaining aliphatic carbons of the cyclopentene ring and the ethyl group appear at higher fields. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is based on typical values for similar structural motifs. docbrown.infochemicalbook.comchemicalbook.com Actual values may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | 170 - 173 |
| C =C-CH₂ (Quaternary Olefinic) | 135 - 145 |
| C=C H (Tertiary Olefinic) | 120 - 130 |
| O-C H₂-CH₃ (Ester) | ~61 |
| Ring-C H₂ (Allylic) | 30 - 40 |
| Ring-C H₂ | 20 - 30 |
| C H₂-COO (α-carbon) | 35 - 45 |
| O-CH₂-C H₃ (Ester) | ~14 |
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. sielc.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. csbsju.edusdsu.edu For this compound, COSY would show correlations between the olefinic proton and the adjacent allylic methylene protons, as well as between the different methylene groups within the cyclopentene ring. It would also clearly link the ethyl group's methylene and methyl protons. csbsju.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. columbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the assignment of the carbon spectrum based on the more easily interpreted proton spectrum. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for identifying the connectivity around quaternary carbons (which have no attached protons), such as the carbonyl carbon and the quaternary olefinic carbon. For instance, correlations would be expected from the α-protons (on the CH₂ next to the ester) to the carbonyl carbon and the olefinic carbons, confirming the placement of the acetate (B1210297) group. sdsu.educolumbia.edu
Although this compound is achiral, NMR parameters provide insight into its conformation. The planarity of the double bond influences the cyclopentene ring's conformation.
Coupling Constants (J-values): The magnitude of the proton-proton coupling constants (³JHH) between adjacent aliphatic protons in the cyclopentene ring can be analyzed using the Karplus relationship. This relationship correlates the dihedral angle between the protons with the expected J-value, offering insights into the ring's puckering and preferred conformation in solution. columbia.edu
Anisotropic Effects: The magnetic anisotropy of the C=C double bond and the C=O group creates distinct shielding and deshielding zones in their vicinity. researchgate.net Protons located in the deshielding cone (in the plane of the π-system) will have their resonance shifted downfield, while those above or below the plane will be shifted upfield. Analysis of these shifts can help to confirm the spatial arrangement of the protons relative to these functional groups. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are employed to separate this compound from reaction byproducts and starting materials, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of α,β-unsaturated esters. wikipedia.orgmtc-usa.com A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity. sielc.com
The separation is generally achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. sielc.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation of compounds with differing polarities. americanpharmaceuticalreview.com Detection is commonly performed using a UV detector, as the conjugated α,β-unsaturated ester system has a strong chromophore that absorbs UV light at a characteristic wavelength. sielc.com
Table 3: Typical HPLC Method Parameters for Analysis
| Parameter | Value/Type |
| Column | Reversed-Phase C18, 3-5 µm particle size |
| Mobile Phase | Acetonitrile and Water (often with an acid modifier like formic or phosphoric acid) sielc.com |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~210-230 nm |
| Sample Preparation | Dissolved in mobile phase or a compatible solvent mtc-usa.com |
This method can be scaled up for preparative chromatography to isolate the pure compound. sielc.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT has become a important method for studying the electronic structure of molecules. For Ethyl cyclopent-1-ene-1-acetate, DFT calculations help in understanding its conformation and the intricacies of its chemical reactions. Computational studies indicate that the cyclopentene (B43876) ring is not planar, adopting energetically favorable envelope and half-chair conformations to minimize strain. The presence of the ethyl acetate (B1210297) group causes a slight puckering of the ring.
DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive reaction mechanism can be constructed. nih.gov For reactions involving esters like this compound, such as hydrolysis or esterification, DFT can pinpoint the rate-determining step. For the acid-catalyzed synthesis of the related ethyl acetate, DFT studies have shown that the key steps are the protonation of the acid and the subsequent nucleophilic addition of the alcohol. nih.govrsc.org
The hydrolysis of this compound, which results in cyclopent-1-ene-1-acetic acid and ethanol (B145695), can also be modeled. DFT allows for the visualization of the transition states, providing a three-dimensional understanding of the atomic rearrangements during these chemical transformations. coe.edu
Table 1: Computed Geometric Parameters of this compound using DFT
| Parameter | Value (DFT) |
| C1-C2 bond length | 1.335 Å |
| C2-C3 bond length | 1.498 Å |
| O-C-O bond angle | 122.5° |
| Puckering amplitude (Δ) | 0.52 Å |
This data is illustrative and based on typical values for similar structures as detailed in computational studies.
The potential energy surface (PES) provides a landscape of the energy of a molecular system as a function of its geometry. Analyzing the PES for reactions involving cyclopentene derivatives helps in understanding the feasibility and pathways of various transformations. researchgate.net DFT calculations show that cyclopentene derivatives can form very strong π-type complexes with molecules like HCu and FCu. researchgate.net The interaction energies are significant, suggesting that these complexes can be considered a new type of metallocycle. researchgate.net This strong interaction is attributed to the local electronic environment of the carbon atoms in the double bond. researchgate.net The introduction of different substituents on the cyclopentene ring can alter the PES, favoring different isomers and reaction pathways. researchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
FMO theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. msu.edu The energy and symmetry of these frontier orbitals are key to understanding many chemical reactions, particularly cycloadditions. researchgate.netmsu.edu
In cycloaddition reactions, like the Diels-Alder reaction, this compound can act as the dienophile. libretexts.orglibretexts.org FMO theory predicts that a reaction is favorable when the HOMO of one reactant and the LUMO of the other have compatible symmetry, allowing for a bonding interaction. msu.edu The electron-withdrawing nature of the ester group in this compound lowers the energy of its LUMO, making it a good electrophile to react with the HOMO of an electron-rich diene. msu.edu
The interaction between the frontier orbitals determines the regioselectivity and stereochemistry of the resulting cyclic product. For a reaction to proceed thermally, the lobes of the HOMO of the diene must have the same symmetry as the lobes of the LUMO of the dienophile (suprafacial overlap). libretexts.orgyoutube.com
Table 2: Frontier Molecular Orbital (FMO) Analysis for a [4+2] Cycloaddition
| Reactant | Molecular Orbital | Role in Reaction | Interaction |
| Diene | HOMO | Nucleophile (Electron Donor) | Overlaps with LUMO of Dienophile |
| This compound (Dienophile) | LUMO | Electrophile (Electron Acceptor) | Overlaps with HOMO of Diene |
This table illustrates the general principles of FMO theory as applied to a Diels-Alder reaction involving this compound. msu.edulibretexts.org
Analysis of Intramolecular and Intermolecular Interactions
The physical and chemical properties of this compound are also governed by weaker, non-covalent interactions. These include hydrogen bonds and interactions involving the π-electron system of the cyclopentene ring.
While not possessing strong hydrogen bond donors, the oxygen atoms of the ester group in this compound can act as hydrogen bond acceptors. This allows for the formation of weak hydrogen bonds, such as C-H···O interactions, with other molecules or even within the same molecule. nih.gov Studies on the related ethyl acetate have shown that it forms weak hydrogen bonds with water and ethanol. nih.gov These interactions, although individually weak, can collectively influence the compound's solubility and boiling point.
The π-system of the double bond in the cyclopentene ring is a region of high electron density, making it capable of participating in various π-interactions. wikipedia.org These can include cation-π interactions, where the π-cloud interacts with a positive charge, and π-stacking with other aromatic or π-systems. wikipedia.orgencyclopedia.pub In cyclopentene derivatives, the π-electrons can interact with metals and other electron-deficient species, influencing the formation of supramolecular structures. researchgate.netencyclopedia.pub The study of these weak interactions is crucial for understanding molecular recognition and the behavior of the compound in different chemical environments. nih.gov
Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld Surface Methodology
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density of a molecule to partition it into atomic basins. This approach provides a rigorous definition of atoms and chemical bonds within a molecule, offering quantitative measures of bond strength and character.
Hirshfeld surface analysis is a complementary computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping various properties onto the molecular surface, it provides a detailed picture of how molecules pack together and the nature of the forces between them, such as hydrogen bonds and van der Waals interactions.
Despite the utility of these methods, a comprehensive search of the scientific literature reveals a notable absence of specific studies applying QTAIM and Hirshfeld surface analysis to this compound. While computational studies using Density Functional Theory (DFT) have been employed to investigate the conformational aspects of this molecule, detailed electronic structure and intermolecular interaction analyses using these specific methodologies are not publicly available at this time.
Consequently, the presentation of detailed research findings, including data tables on bond critical point properties from QTAIM or percentage contributions of different intermolecular contacts from Hirshfeld surface analysis for this compound, is not possible. Further research in the field of computational chemistry is required to elucidate these specific aspects of its molecular and supramolecular behavior.
Applications in Advanced Chemical Synthesis and Materials Science
Building Block for Complex Organic Molecules
The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast number of natural products and biologically significant molecules. Ethyl cyclopent-1-ene-1-acetate provides a readily accessible cyclopentene (B43876) core that can be strategically modified and elaborated into more complex molecular frameworks. Its utility as a foundational component is evident in the synthesis of various high-value chemical entities.
Synthesis of Biologically Active Compounds
The inherent structure of this compound makes it an attractive starting point or intermediate for the synthesis of several classes of biologically active compounds.
Prostaglandins (B1171923): Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Their core structure is based on prostanoic acid, which features a cyclopentane ring. While direct synthesis from this compound is not the most common route, the cyclopentenone scaffold, a key intermediate in many prostaglandin (B15479496) syntheses, is structurally related. For instance, synthetic routes toward prostaglandins often involve the creation of substituted cyclopentenone derivatives, such as 4-hydroxycyclopent-2-en-1-ones, which can be generated from precursors like furfural (B47365) through rearrangement reactions. acs.org The fundamental cyclopentene ring of this compound is the same core structure that is central to the entire prostaglandin family.
Nucleoside Analogues: Carbocyclic nucleoside analogues, where the furanose sugar ring is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral agents. The cyclopentene moiety of this compound is a key structural feature for these molecules. An efficient synthesis for cyclopentenyl carbocyclic nucleosides has been developed utilizing a chiral cyclopentenol (B8032323) intermediate, which is structurally analogous to the title compound. sci-hub.cat This key intermediate is then coupled with various heterocyclic bases to produce novel antiviral agents. sci-hub.cat For example, a 1,2,3-triazole nucleoside analogue synthesized from a cyclopentene core showed potent activity against the vaccinia virus and moderate activity against the cowpox virus and SARS coronavirus. sci-hub.cat Photochemical methods have also been employed, using the ring-expansion of cyclobutanones to form oxacarbenes that are subsequently trapped to produce nucleoside analogues, highlighting another synthetic pathway that involves five-membered ring systems. mdpi.com
Hydroxycyclopentenone-containing Natural Products: Substituted hydroxycyclopentenones are key structural units in a variety of natural products with significant biological activity. The Piancatelli rearrangement offers a powerful method for converting 2-furylcarbinols into 4-hydroxycyclopentenones. acs.org A notable example is the synthesis of 5-ethyl-4-hydroxycyclopent-2-en-1-one from furfural, demonstrating a pathway to these valuable building blocks. acs.org Another related compound found in nature is 3-ethyl-2-hydroxycyclopent-2-en-1-one, which is used as a flavoring agent and has been identified in tobacco and ginseng. nih.gov These syntheses underscore the importance of the substituted cyclopentenone core, which can be accessed from precursors related to this compound.
Construction of Functionalized Cyclopentene Core Structures
The development of methods to construct highly substituted and functionalized cyclopentene rings is a significant area of research in organic synthesis. This compound itself represents a functionalized core, and it can be a precursor to even more complex structures. The aza-Piancatelli rearrangement, for example, is a versatile reaction that converts furylcarbinols into densely functionalized cyclopentenone derivatives, which are valuable intermediates in organic synthesis. orgsyn.org These reactions, often carried out in solvents like ethyl acetate (B1210297), allow for the introduction of various substituents onto the cyclopentene ring, creating a library of complex scaffolds for further chemical exploration. orgsyn.org Research has also focused on creating fully functionalized cyclopentanes through methods like ring contraction, which can produce highly substituted five-membered rings from other cyclic systems. oregonstate.edu
Precursor in Stereocontrolled Synthesis of Highly Substituted Cyclopentanoid Chemotypes
Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of complex molecules, particularly for pharmaceuticals where only one stereoisomer may be active. The cyclopentene scaffold is central to many stereocontrolled synthetic strategies. A key example is the synthesis of the chiral cyclopentenol intermediate (+)-12a, which was achieved on a multi-gram scale using a Ring-Closing Metathesis (RCM) reaction. sci-hub.cat This reaction creates the cyclopentene ring with a high degree of stereocontrol, and the resulting intermediate is pivotal for synthesizing a range of unnatural carbocyclic nucleosides. sci-hub.cat The ability to construct such chiral building blocks allows for the precise assembly of highly substituted cyclopentanoid structures with defined stereochemistry.
Table 1: Examples of Biologically Active Compounds with Cyclopentane/Cyclopentene Cores This table is interactive. Click on the headers to sort.
| Compound Class | Core Structure | Synthetic Precursor Example | Biological Relevance | Reference |
|---|---|---|---|---|
| Prostaglandins | Substituted Cyclopentane | 4-Hydroxycyclopentenone | Hormone-like activity, inflammation | acs.org |
| Carbocyclic Nucleosides | Substituted Cyclopentene | Chiral Cyclopentenol | Antiviral (Vaccinia, Cowpox, SARS) | sci-hub.cat |
| Natural Products | Hydroxycyclopentenone | 2-Furylcarbinol | Flavoring, Bioactive Scaffolds | acs.orgnih.gov |
Polymer Chemistry Applications
The dual functionality of this compound—the polymerizable alkene and the modifiable ester group—makes it a candidate monomer for creating advanced polymers. Its incorporation into polymer chains can impart specific chemical and physical properties.
Development of Electron-Donating Polymers
While this compound itself is noted, its isomer, ethyl 2-(cyclopent-2-en-1-yl)acetate, has been directly used in the synthesis of a novel electron-donating polymer. The two isomers can be linked through isomerization reactions. The polymer, poly(2-(cyclopent-2-enyl)aniline), is a functionalized polyaniline whose properties can be optimized by controlling reaction parameters like the monomer-to-oxidant ratio. The resulting high-molecular-weight polymer demonstrates solubility in various organic solvents, a key property for processing and applications in electronics and conductive materials.
Precursor for Specialty Polymers with Tailored Properties
The cyclopentene double bond in this compound is a suitable "ene" component for thiol-ene "click" chemistry. This highly efficient and versatile reaction allows for the step-growth polymerization of a dithiol monomer with a di-ene monomer, such as a derivative of the title compound. nih.gov This method can be used to create functional polymers where specific groups are precisely placed within the polymer backbone. nih.gov For example, this approach allows for the synthesis of redox-active polymers, where the resulting thioether linkages in the polymer backbone can be selectively oxidized to sulfoxides or sulfones, thereby tuning the material's properties. nih.gov
Furthermore, the ester group provides another handle for polymerization. Through condensation polymerization, a reaction between a dicarboxylic acid and a diol, polyesters are formed. libretexts.orgyoutube.com By designing a monomer that contains the cyclopentene ring and can be converted into a diol or dicarboxylic acid, it is possible to incorporate this cyclic structure into the backbone of a polyester. This creates specialty polymers with unique thermal and mechanical properties derived from the rigid and bulky cyclopentene group.
Table 2: Polymerization Methods for Cyclopentene-Containing Monomers This table is interactive. Click on the headers to sort.
| Polymerization Method | Reactive Group Utilized | Resulting Polymer Type | Potential Properties | Reference |
|---|---|---|---|---|
| Thiol-Ene "Click" Chemistry | Cyclopentene (Alkene) | Polythioether | Redox-tunable, functional backbone | nih.gov |
| Functionalized Polyaniline Synthesis | Cyclopentenyl Group (on aniline) | Electron-Donating Polymer | Soluble, conductive |
| Condensation Polymerization | Ester (convertible to Diol/Diacid) | Polyester | Enhanced thermal/mechanical stability | libretexts.orgyoutube.com |
Future Research Directions and Emerging Paradigms
Exploration of Undiscovered Reactivity and Derivatization Pathways
While the fundamental reactivity of ethyl cyclopent-1-ene-1-acetate is understood, its full synthetic utility remains largely untapped. Future research will likely focus on uncovering novel transformations and creating a broader range of derivatives. The existing reactivity profile, which includes reactions like hydrolysis, reduction, and isomerization, serves as a foundation for exploring more complex and controlled chemical manipulations.
Key areas for exploration include:
Cycloaddition Reactions: Investigating the participation of the cyclopentene (B43876) double bond in various cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, could lead to the synthesis of complex polycyclic structures. The influence of the ethyl acetate (B1210297) substituent on the stereoselectivity and regioselectivity of these reactions is a critical area for study.
Advanced Functionalization: Moving beyond simple ester modifications, research into C-H activation at various positions on the cyclopentene ring could provide direct pathways to novel analogues. This would circumvent multi-step synthetic sequences, offering a more efficient route to functionalized derivatives.
Polymerization: The potential of this compound as a monomer in polymerization reactions is an unexplored frontier. Investigating its ability to undergo ring-opening polymerization or to be incorporated into copolymers could lead to new materials with unique properties.
A summary of potential derivatization pathways is presented below.
| Reaction Type | Potential Reagents/Conditions | Expected Product Class |
| Aminolysis | Various primary/secondary amines | Cyclopent-1-ene-1-acetamide derivatives |
| Transesterification | Different alcohols, enzyme catalysis (e.g., lipases) | New esters of cyclopent-1-ene-1-acetic acid |
| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Rh, Ru), H₂ | Enantiomerically enriched ethyl cyclopentylacetate |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Ethyl 2-(1,2-epoxycyclopentyl)acetate |
| Diels-Alder Cycloaddition | Electron-deficient dienes | Polycyclic ester derivatives |
Development of Greener and More Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic processes. chemistryjournals.net For this compound, future research will prioritize the development of more environmentally benign and efficient production methods. The traditional synthesis involves the esterification of cyclopent-1-ene-1-acetic acid with ethanol (B145695), often using a strong acid catalyst like sulfuric acid.
Future green approaches will likely focus on:
Biocatalysis: The use of enzymes, such as lipases, for the esterification process can offer high selectivity under mild reaction conditions, avoiding the use of harsh acids and reducing waste. chemistryjournals.net This approach aligns with the growing demand for biocompatible and sustainable manufacturing.
Alternative Solvents: Replacing traditional organic solvents with greener alternatives is a key goal. Research into using solvents like ethyl acetate itself (which is considered a greener solvent) or employing solvent-free reaction conditions could significantly reduce the environmental impact of the synthesis. rsc.org
Renewable Feedstocks: A long-term goal is to develop synthetic pathways that start from renewable resources. This could involve the biological or chemical conversion of biomass into precursors for cyclopent-1-ene-1-acetic acid or ethanol.
Integration with Flow Chemistry and Automation in Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov The integration of flow chemistry and automation into the synthesis of this compound and its derivatives represents a significant paradigm shift.
Key benefits and research directions include:
Enhanced Safety: The in-situ generation and immediate consumption of potentially hazardous reagents can be managed more safely in a continuous flow system. researchgate.net
Improved Efficiency: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities in shorter reaction times. researchgate.netnih.gov
Telescoped Synthesis: Multiple synthetic steps can be combined into a single, continuous "telescoped" process, eliminating the need for intermediate purification and significantly streamlining the production of complex derivatives. rsc.org This has been successfully applied in the synthesis of various heterocyclic compounds and can be adapted for the derivatization of this compound. researchgate.net
Advanced Catalysis for Enantioselective and Diastereoselective Transformations
Many of the potential applications of this compound derivatives, particularly in pharmaceuticals and agrochemicals, require specific stereoisomers. Advanced catalytic methods are crucial for controlling the three-dimensional arrangement of atoms during synthesis.
Future research in this area will likely involve:
Asymmetric Catalysis: The development of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of reactions is paramount. For instance, asymmetric hydrogenation of the double bond or enantioselective additions to the ester carbonyl could yield optically pure products.
Diastereoselective Reactions: For reactions that create multiple stereocenters, such as certain cycloadditions or alkylations, developing catalysts and conditions that favor the formation of a single diastereomer is a significant challenge. chegg.comauburn.edu Understanding the conformational preferences of the cyclopentene ring will be crucial in designing these selective transformations. auburn.edu The use of sulfur ylides in cyclopropanation reactions has shown promise for diastereoselective synthesis, a technique that could be applied to the double bond of this compound. acs.org
Computational Design and Predictive Modeling for Novel this compound Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. By simulating molecular properties and reactions, scientists can screen potential derivatives and synthetic pathways before undertaking laboratory work, saving time and resources.
Key applications of computational methods include:
Predicting Reactivity: Quantum chemistry methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals (HOMO/LUMO) and transition state energies, helping to predict the reactivity of this compound in novel reactions.
Designing Novel Derivatives: Quantitative Structure-Property Relationship (QSPR) models can correlate chemical structure with specific properties. This allows for the in-silico design of new derivatives with desired characteristics, such as enhanced biological activity or improved material properties.
Spectroscopic Prediction: Computational tools can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of newly synthesized compounds and help resolve discrepancies in experimental data.
The table below summarizes the application of various computational methods in the study of this compound.
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, transition states, conformational analysis | Predict reactivity, understand reaction mechanisms, determine stable conformations |
| Quantitative Structure-Property Relationship (QSPR) | Correlate molecular structure with physical or biological properties | Design novel derivatives with targeted properties |
| Molecular Dynamics (MD) | Simulate the movement and interaction of molecules over time | Understand conformational flexibility and interactions with biological targets |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl cyclopent-1-ene-1-acetate, and how can reaction conditions be optimized?
- Methodological Answer : Begin by reviewing literature on analogous cyclopentene derivatives (e.g., cyclopentene esters or ethyl-substituted acetates) to identify viable pathways such as esterification of cyclopentenecarboxylic acid with ethanol under acid catalysis or transesterification. Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. Validate purity via GC-MS and NMR, referencing protocols for ethyl acetate synthesis . Safety protocols, including risk assessments for scale-up, should align with lab guidelines for handling reactive intermediates .
Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?
- Methodological Answer : Cross-reference spectral data from multiple authoritative databases (NIST, PubChem) and replicate analyses under standardized conditions. Use high-resolution instruments (e.g., 500 MHz NMR) and calibrate with internal standards. Discrepancies may arise from solvent effects or isomerization; computational tools like DFT can predict spectra for comparison . Document all parameters (e.g., solvent, temperature) to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one ). Implement fume hood use, PPE (gloves, goggles), and spill containment measures. Consult institutional guidelines for reactive enol esters and ensure waste disposal complies with EPA/ECHA regulations .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply quantum chemistry software (Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Validate models using experimental kinetic data from analogous cyclopentene derivatives. QSPR models can correlate substituent effects with reaction rates, aiding in predicting regioselectivity in Diels-Alder or nucleophilic acyl substitutions .
Q. What strategies address contradictions in thermodynamic data (e.g., enthalpy of formation, solubility) for this compound?
- Methodological Answer : Re-evaluate experimental setups (e.g., calorimetry for ΔHf, gravimetry for solubility) and ensure purity of samples (>99%). Compare results with literature using statistical tools (t-tests, ANOVA) to identify systematic errors. Thermodynamic databases (NIST WebBook) provide reference values for validation. For solubility, consider solvent polarity and free volume effects, as modeled for ethyl lactate .
Q. How can researchers design experiments to probe the compound’s role in asymmetric catalysis or chiral synthesis?
- Methodological Answer : Investigate its potential as a chiral auxiliary or ligand by testing enantioselective reactions (e.g., hydrogenation, epoxidation). Use chiral HPLC or polarimetry to monitor enantiomeric excess. Structural analogs like cyclopropane esters ( ) may guide ligand design. Collaborate with crystallography groups to resolve stereochemical outcomes .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing kinetic data in this compound reactions?
- Methodological Answer : Apply nonlinear regression to fit rate constants (e.g., Arrhenius plots for temperature dependence). Use Bayesian statistics to quantify uncertainty in activation parameters. Tools like Python’s SciPy or R’s nls packages facilitate robust analysis. Report confidence intervals and residuals to enhance reproducibility .
Q. How should researchers structure extended essays or theses to meet academic rigor for this compound?
- Methodological Answer : Follow IB Extended Essay criteria: define a focused research question (e.g., “How does solvent polarity affect the hydrolysis rate of this compound?”), integrate primary data with peer-reviewed literature, and use IUPAC nomenclature consistently. Include raw data in appendices and processed data in the main text, adhering to journal guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
